
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Overview
Description
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12O3. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom.
Mechanism of Action
In general, the mechanism of action of a compound refers to how it interacts with its target, such as a protein or enzyme, to produce a biological effect. The mode of action can involve binding to the target, inhibiting its function, or triggering a signaling pathway .
Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action refers to the molecular and cellular effects of the compound’s action. This can include changes in gene expression, protein function, cell signaling, or cell behavior .
The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the pyran ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Synthesis
6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 6-chlorohexanone, which is a precursor for the synthesis of pentoxyfylline, a drug known for its vaso-dilatory effects with low toxicity . The compound's structural properties allow it to participate in reactions that yield biologically active molecules.
Therapeutic Uses
Due to its solubility in both water and lipids, this compound shows promise for therapeutic applications. Its derivatives have been studied for potential use in treating conditions that require vaso-dilation and improved blood flow .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and analysis . This method is scalable and suitable for isolating impurities during preparative separation processes.
Biochemical Applications
Buffering Agent
This compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains pH stability within a range of 6 to 8.5, making it suitable for various biological applications . Its buffering capacity is crucial in experiments where pH fluctuations can affect cellular processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyran-5-carboxylic acid: Lacks the ethyl group at the 6-position.
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: Contains a methyl group instead of an ethyl group at the 6-position.
Uniqueness
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for research and development .
Biological Activity
6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a cyclic compound that belongs to the family of pyrans, characterized by a six-membered ring containing one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyran ring with a carboxylic acid functional group at position five and an ethyl group at position six. The stereochemistry of this compound plays a crucial role in its biological interactions and reactivity.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Using carbonyl compounds and vinyl ethers.
- Lewis Acid Catalysis : Enhancing yields through the addition of Lewis acids in reaction conditions.
These synthetic routes are critical for obtaining the compound in sufficient purity for biological evaluation.
Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:
- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains.
Microorganism | MIC (µg/mL) | Standard |
---|---|---|
E. faecalis | 40 | Ceftriaxone |
P. aeruginosa | 50 | Ceftriaxone |
K. pneumoniae | 45 | Ceftriaxone |
This activity suggests that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably:
- The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and Caco-2 (colon carcinoma), with IC50 values indicating significant growth inhibition.
Cell Line | IC50 (µg/mL) | Standard |
---|---|---|
A549 | 40.54 | Doxorubicin |
Caco-2 | 29.77 | Doxorubicin |
These findings underscore the potential of this compound in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. This is evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors modulating cellular pathways related to inflammation and cancer progression.
These interactions lead to alterations in cellular signaling pathways that can affect cell survival and proliferation .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that the compound showed superior antibacterial activity against resistant strains compared to conventional antibiotics.
- Cytotoxicity Assay : Another investigation revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in cancer cells.
Properties
IUPAC Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTARHXIOFZCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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